molecular formula C16H17NO5S B3000464 Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-2-phenylacetate CAS No. 251096-82-9

Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-2-phenylacetate

Cat. No.: B3000464
CAS No.: 251096-82-9
M. Wt: 335.37
InChI Key: BCQHZTLFTRLSPP-UHFFFAOYSA-N
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Description

Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-2-phenylacetate is a sulfonamide derivative characterized by a phenylacetate backbone substituted with a 4-methoxyphenylsulfonylamino group. The methoxy group at the para position of the benzene ring introduces electron-donating effects, which may influence reactivity, solubility, and binding interactions compared to analogs with different substituents .

Properties

IUPAC Name

methyl 2-[(4-methoxyphenyl)sulfonylamino]-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-21-13-8-10-14(11-9-13)23(19,20)17-15(16(18)22-2)12-6-4-3-5-7-12/h3-11,15,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCQHZTLFTRLSPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-2-phenylacetate typically involves the reaction of 4-methoxybenzenesulfonyl chloride with methyl 2-amino-2-phenylacetate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to ensure the reaction proceeds smoothly .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-2-phenylacetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-2-phenylacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-2-phenylacetate involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenylacetate moiety can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Substituent Variations on the Sulfonyl-Aromatic Ring

The substituent on the sulfonyl-attached aromatic ring significantly impacts physicochemical and biological properties. Key analogs include:

Compound Name Substituent (R) Ester Group Molecular Weight (g/mol) Key Applications/Notes References
Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-2-phenylacetate -OCH₃ Methyl Not explicitly reported Potential sulfonamide-based therapeutics N/A
Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-2-phenylacetate -Cl Methyl 339.79 Studied for pesticidal/biological activity
Ethyl 2-{[4-(methylsulfanyl)phenyl]amino}-2-phenylacetate -SCH₃ Ethyl 313.40 (C₁₇H₁₉NO₂S) Pharmaceutical intermediates
Propyl 2-(4-methylbenzenesulfonamido)benzoate -CH₃ Propyl Not explicitly reported Sulfonamide with biological properties

Key Observations :

  • Steric Considerations : Bulkier substituents (e.g., -SCH₃ in ) may hinder molecular interactions in biological systems.

Ester Group Modifications

The ester moiety influences metabolic stability and lipophilicity:

  • Methyl Ester : Present in the target compound and its 4-chloro analog , methyl esters typically exhibit higher metabolic stability than ethyl or propyl esters due to slower hydrolysis.
  • Ethyl/Propyl Esters: Compounds like Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate and Propyl 2-(4-methylbenzenesulfonamido)benzoate may show increased lipophilicity, enhancing membrane permeability but reducing aqueous solubility.

Biological Activity

Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-2-phenylacetate, also known by its CAS number 1233-56-3, is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anti-inflammatory, and COX inhibitory activities, as well as its safety profile based on recent research findings.

Chemical Structure and Properties

This compound has the following molecular formula:

  • Molecular Formula : C₁₆H₁₇NO₄S
  • Molecular Weight : 319.38 g/mol
  • Melting Point : 113–115 °C

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of related compounds, particularly those containing similar sulfonamide structures. For instance, compounds derived from 2-(4-methylsulfonylphenyl) derivatives have shown significant antibacterial activity against various strains of bacteria such as MRSA, E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii .

The following table summarizes the Minimum Inhibitory Concentrations (MIC) of related compounds against selected bacterial strains:

CompoundMIC (µg/mL) against MRSAMIC (µg/mL) against E. coli
7a0.51.0
7g0.30.8
7i0.41.2

These results indicate that derivatives similar to this compound exhibit potent antibacterial properties, suggesting potential therapeutic applications.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound and its analogs have been assessed through COX (Cyclooxygenase) inhibition studies. Notably, compounds in this class demonstrated selective inhibition of COX-2 over COX-1, which is crucial for reducing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).

The following table presents the IC50 values for COX-2 inhibition:

CompoundIC50 (µM) for COX-2Selectivity Index (SI)
Indomethacin0.079-
Celecoxib0.13-
Methyl derivative (7a)0.10>132

These findings indicate that methyl derivatives exhibit high selectivity towards COX-2, making them promising candidates for further development as anti-inflammatory agents .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study published in PMC evaluated a series of sulfonamide derivatives, including those similar to this compound, revealing significant antibacterial activity against resistant strains with low toxicity to human cells .
  • COX Inhibition Study : Research highlighted the selectivity of synthesized compounds towards COX-2, demonstrating their potential to minimize adverse effects while maintaining therapeutic efficacy . The study concluded that these compounds could be developed into safer alternatives to traditional NSAIDs.

Safety Profile

Safety assessments have been conducted to determine the cytotoxicity of methyl derivatives against human cell lines. The tested compounds exhibited a higher cytotoxic dose compared to their therapeutic dose, indicating a favorable safety margin for further research and potential clinical applications.

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